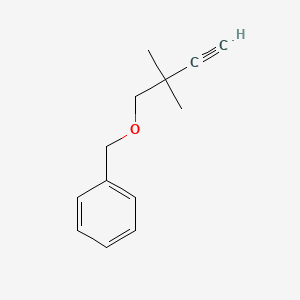

4-Benzyloxy-3,3-dimethylbut-1-yne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylbut-3-ynoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-4-13(2,3)11-14-10-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHWQJGOWVVAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COCC1=CC=CC=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201244295 | |

| Record name | [[(2,2-Dimethyl-3-butyn-1-yl)oxy]methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201244295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092536-54-3 | |

| Record name | [[(2,2-Dimethyl-3-butyn-1-yl)oxy]methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092536-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [[(2,2-Dimethyl-3-butyn-1-yl)oxy]methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201244295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {[(2,2-dimethylbut-3-yn-1-yl)oxy]methyl}benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.242.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Benzyloxy-3,3-dimethylbut-1-yne: A Comprehensive Technical Guide

This guide provides an in-depth exploration of the synthesis of 4-Benzyloxy-3,3-dimethylbut-1-yne, a valuable terminal alkyne intermediate in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic strategy, detailed experimental protocols, and the underlying chemical principles.

Introduction

This compound is a key building block in the synthesis of complex organic molecules. The presence of a terminal alkyne allows for a wide range of subsequent transformations, such as carbon-carbon bond formation through coupling reactions (e.g., Sonogashira coupling), cycloadditions, and nucleophilic additions.[1][2] The benzyloxy group serves as a robust protecting group for the primary alcohol, which can be selectively removed under various conditions. The gem-dimethyl group provides steric hindrance and influences the conformational properties of molecules incorporating this fragment.

This guide will detail a reliable and efficient two-step synthetic route starting from the commercially available 3-hydroxy-2,2-dimethylpropanal. The synthesis involves the protection of the hydroxyl group as a benzyl ether, followed by a one-carbon homologation of the aldehyde to the terminal alkyne using the Corey-Fuchs reaction.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a two-step sequence:

-

Protection of the Hydroxyl Group: The synthesis commences with the protection of the primary alcohol of 3-hydroxy-2,2-dimethylpropanal as a benzyl ether to yield 3-benzyloxy-2,2-dimethylpropanal. This step is crucial to prevent unwanted side reactions of the hydroxyl group in the subsequent homologation step.

-

One-Carbon Homologation: The aldehyde functional group of 3-benzyloxy-2,2-dimethylpropanal is then converted into a terminal alkyne using the Corey-Fuchs reaction. This powerful transformation proceeds in two stages: initial conversion of the aldehyde to a 1,1-dibromoalkene, followed by treatment with a strong base to effect elimination and generate the terminal alkyne.[1][3][4][5]

References

4-Benzyloxy-3,3-dimethylbut-1-yne chemical properties.

An In-depth Technical Guide to 4-Benzyloxy-3,3-dimethylbut-1-yne for Advanced Chemical Research

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the properties and synthetic potential of this compound. We will move beyond a simple recitation of data to explore the causality behind its reactivity, providing field-proven insights into its application as a versatile chemical building block. The protocols and analyses herein are designed to be self-validating, grounded in established chemical principles.

Section 1: Core Physicochemical and Safety Profile

This compound is a bifunctional organic compound featuring a terminal alkyne and a benzyl-protected primary alcohol.[1] The presence of a quaternary carbon center adjacent to the oxygen atom provides significant steric hindrance, influencing the molecule's reactivity and conformational properties.

1.1: Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below. This data is critical for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1092536-54-3 | [2][3] |

| Molecular Formula | C₁₃H₁₆O | [2][3] |

| Molecular Weight | 188.27 g/mol | [2][4] |

| Physical Form | Liquid | [2][5] |

| Boiling Point | 255.6 ± 23.0 °C at 760 mmHg | [2] |

| Purity | Typically ≥97% | [2][3] |

| InChI Key | VKHWQJGOWVVAHW-UHFFFAOYSA-N | [2][5] |

| SMILES | C(#C)C(COCc1ccccc1)(C)C | [3] |

1.2: Safety, Handling, and Storage

Proper handling is paramount to ensure laboratory safety. The compound is classified as harmful if swallowed.[2][4] Adherence to good industrial hygiene and safety practices is mandatory.[4]

| Hazard Information | Details | Source(s) |

| Signal Word | Warning | [2][5] |

| Pictogram | GHS07 (Harmful) | [2][5] |

| Hazard Statement | H302: Harmful if swallowed | [2][4][5] |

| Precautionary Statements | P264, P270, P280, P301+P310, P330, P501 | [2][4][5][6] |

Recommended Storage and Handling Protocol:

-

Storage: Store the compound in a tightly sealed container in a dry, well-ventilated place.[7][8] Recommended storage temperature is between 2-8°C.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards).[4][7]

-

Ventilation: Handle the compound in a chemical fume hood to avoid inhalation of any potential vapors.[6]

-

First Aid:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Section 2: Proposed Synthesis and Purification

While numerous vendors supply this compound, understanding its synthesis is crucial for troubleshooting and derivatization. A logical and robust approach is the Williamson ether synthesis, a cornerstone of organic chemistry for forming ethers. This method offers high yields and predictable outcomes.

The proposed synthesis involves the deprotonation of a primary alcohol, 2,2-dimethylbut-3-yn-1-ol, to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide.

Caption: Proposed Williamson ether synthesis workflow.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,2-dimethylbut-3-yn-1-ol (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Benzyl bromide (1.1 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion) in portions.

-

Slowly add a solution of 2,2-dimethylbut-3-yn-1-ol in anhydrous THF to the NaH suspension via the dropping funnel over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Wash the combined organic layers with water and then brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the final product.

Section 3: Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its two primary functional groups: the terminal alkyne and the benzyl ether.

Caption: Key reaction pathways for the title compound.

3.1: Reactions of the Terminal Alkyne

The acidic proton of the terminal alkyne is a handle for a variety of powerful C-C and C-heteroatom bond-forming reactions.

-

Sonogashira Coupling: This palladium-copper co-catalyzed cross-coupling reaction with aryl or vinyl halides is a cornerstone of modern synthesis, enabling the construction of complex conjugated systems.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A premier example of "click chemistry," this reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. This is invaluable for linking the molecule to biomolecules, polymers, or surfaces.

-

Deprotonation and Alkylation: Treatment with a strong base (e.g., n-butyllithium) generates a potent acetylide nucleophile, which can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones).

Protocol: Representative Sonogashira Cross-Coupling

-

Setup: To a flask, add this compound (1.0 eq), an aryl halide (e.g., iodobenzene, 1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Base: Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).

-

Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating until TLC analysis indicates consumption of the starting materials.

-

Workup: Filter the reaction mixture through a pad of celite, rinse with ethyl acetate, and concentrate the filtrate.

-

Purification: Purify the residue by column chromatography to isolate the coupled product.

3.2: Cleavage of the Benzyl Ether

The benzyl group serves as a robust protecting group for the primary alcohol. Its primary mode of removal is through catalytic hydrogenolysis.

-

Hydrogenolysis: This method involves treating the compound with hydrogen gas in the presence of a palladium catalyst (typically palladium on carbon, Pd/C). The reaction is clean and efficient, yielding the deprotected primary alcohol and toluene as the only byproduct. This deprotection step unmasks a key functional group for further synthetic elaboration.

Section 4: Spectroscopic Characterization Profile (Expected)

While actual spectra should be acquired for confirmation, the expected NMR and IR signatures are highly predictable and serve as a valuable reference for characterization.

| Spectroscopy | Expected Chemical Shift / Frequency | Assignment |

| ¹H NMR | ~7.3 ppm (multiplet, 5H) | Aromatic protons of the benzyl group (C₆H₅) |

| 4.5 ppm (singlet, 2H) | Methylene protons of the benzyl group (-OCH₂Ph) | |

| 3.3 ppm (singlet, 2H) | Methylene protons adjacent to the quaternary center (-C(CH₃)₂CH₂O-) | |

| 2.1 ppm (singlet, 1H) | Terminal alkyne proton (-C≡CH) | |

| 1.1 ppm (singlet, 6H) | Methyl protons of the gem-dimethyl group (-C(CH₃)₂) | |

| ¹³C NMR | ~138 ppm, ~128 ppm, ~127 ppm | Aromatic carbons |

| ~88 ppm | Quaternary alkyne carbon (-C≡CH) | |

| ~78 ppm | Methylene carbon adjacent to oxygen (-CH₂O-) | |

| ~73 ppm | Benzyl methylene carbon (-OCH₂Ph) | |

| ~69 ppm | Terminal alkyne carbon (-C≡CH) | |

| ~38 ppm | Quaternary aliphatic carbon (-C(CH₃)₂) | |

| ~24 ppm | Methyl carbons (-C(CH₃)₂) | |

| IR | ~3300 cm⁻¹ (sharp, strong) | Alkyne C-H stretch |

| ~2100 cm⁻¹ (weak) | Alkyne C≡C stretch | |

| ~3030 cm⁻¹, ~1600 cm⁻¹, ~1500 cm⁻¹ | Aromatic C-H and C=C stretches | |

| ~1100 cm⁻¹ (strong) | C-O ether stretch |

Section 5: Applications in Research and Drug Discovery

This compound is a valuable building block for synthesizing more complex molecules. While specific applications in marketed drugs are not prominent in the literature, its structural motifs suggest significant potential.

-

Chemical Probe Synthesis: The terminal alkyne is an ideal handle for introducing reporter tags (e.g., fluorophores, biotin) via click chemistry. The lipophilic benzyloxy and dimethylated backbone can be used to probe hydrophobic binding pockets in proteins or other biological targets.

-

Fragment-Based Drug Discovery (FBDD): This molecule can serve as a starting fragment. The alkyne provides a vector for growing the fragment into more complex structures through reactions like the Sonogashira coupling, allowing for systematic exploration of chemical space around a target.

-

Precursor to Chiral Alcohols: Deprotection of the benzyl group reveals a primary alcohol. The steric bulk of the adjacent gem-dimethyl group can influence the stereochemical outcome of subsequent reactions, making it a potentially useful intermediate in asymmetric synthesis. The related compound, 4-(Benzyloxy)-3-methylbutanoic acid, is a key precursor for the synthesis of the chiral side chain in the blockbuster drug Atorvastatin, highlighting the value of such structures in pharmaceutical development.[9]

By leveraging the distinct and predictable reactivity of its functional groups, this compound offers researchers a versatile platform for innovation in medicinal chemistry, materials science, and chemical biology.

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. This compound | 1092536-54-3 [sigmaaldrich.com]

- 3. Synthonix, Inc > Alkynes > 1092536-54-3 | this compound [synthonix.com]

- 4. file.bldpharm.com [file.bldpharm.com]

- 5. This compound | 1092536-54-3 [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

characterization of 4-Benzyloxy-3,3-dimethylbut-1-yne

An In-depth Technical Guide to 4-Benzyloxy-3,3-dimethylbut-1-yne

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive (CAS No. 1092536-54-3), a versatile synthetic intermediate with significant potential in drug discovery and materials science. The document details its physicochemical properties, a robust protocol for its synthesis via Williamson etherification, and a thorough, predictive analysis of its spectroscopic signature (¹H NMR, ¹³C NMR, IR, and MS). Furthermore, this guide explores the characteristic reactivity of its terminal alkyne and benzyl ether moieties, highlighting its utility as a molecular building block. Safety protocols and handling recommendations are also provided to ensure its proper use in a research environment.

Introduction and Molecular Overview

This compound is a bifunctional organic molecule featuring a terminal alkyne and a benzyl-protected primary alcohol. The structure incorporates a sterically hindered neopentyl-like core, which imparts unique spatial and reactivity characteristics. The terminal alkyne is a highly versatile functional group, amenable to a wide array of transformations including carbon-carbon bond formation (e.g., Sonogashira coupling), cycloadditions (e.g., "click" chemistry), and hydration reactions.[1][2] The benzyloxy group serves as a robust protecting group for the primary alcohol, stable to a wide range of reaction conditions but readily removable via standard hydrogenolysis procedures. This combination makes the molecule an attractive building block for introducing a protected, sterically encumbered hydroxymethyl fragment into more complex molecular architectures, a valuable strategy in medicinal chemistry for modulating pharmacokinetic properties.

References

4-Benzyloxy-3,3-dimethylbut-1-yne CAS number 1092536-54-3.

An In-Depth Technical Guide to 4-Benzyloxy-3,3-dimethylbut-1-yne (CAS 1092536-54-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a versatile building block in organic synthesis. With its unique combination of a terminal alkyne, a sterically hindered quaternary center, and a benzyl-protected primary alcohol, this compound offers a valuable scaffold for the synthesis of complex molecular architectures. This document will delve into its chemical properties, a detailed synthetic protocol, and its potential applications in medicinal chemistry and materials science.

This compound, with the CAS number 1092536-54-3, is a substituted alkyne that presents as a liquid at room temperature.[1][2] Its molecular structure is characterized by a benzene ring linked via an ether bond to a dimethyl-substituted butynyl chain.[3] This structure imparts a hydrophobic character to the molecule.[3]

| Property | Value | Source |

| CAS Number | 1092536-54-3 | [1] |

| Molecular Formula | C₁₃H₁₆O | [4] |

| Molecular Weight | 188.27 g/mol | [2] |

| Physical Form | Liquid | [1][2] |

| Boiling Point (Predicted) | 255.6 ± 23.0 °C at 760 mmHg | [1][5] |

| Density (Predicted) | 0.965 ± 0.06 g/cm³ | [5] |

| Purity | Typically ≥97% | [4][6] |

| Storage | 2-8°C, Sealed in a dry environment | [2] |

| Synonyms | (((2,2-dimethylbut-3-yn-1-yl)oxy)methyl)benzene | [1] |

Synthesis Strategy: A Mechanistic Perspective

The synthesis of this compound can be achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This approach involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, the sodium salt of 3,3-dimethylbut-1-yn-4-ol is reacted with benzyl bromide.

The causality behind this choice of reagents lies in the high reactivity of the primary benzylic halide towards Sₙ2 displacement and the relatively low steric hindrance around the primary alcohol of the starting butynol, which facilitates the formation of the alkoxide and subsequent etherification.

Experimental Protocol: Synthesis of this compound

Materials:

-

3,3-dimethylbut-1-yn-4-ol

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 3,3-dimethylbut-1-yn-4-ol (1.0 eq) dissolved in anhydrous THF. Cool the solution to 0°C in an ice bath.

-

Slowly add sodium hydride (1.2 eq) portion-wise to the stirred solution. The reaction mixture will evolve hydrogen gas. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Etherification: Cool the reaction mixture back to 0°C. Add benzyl bromide (1.1 eq) dropwise via the dropping funnel over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a clear liquid.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Discovery and Organic Synthesis

The unique structural features of this compound make it a valuable intermediate in several areas of chemical research.

-

Click Chemistry: The terminal alkyne functionality allows for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This enables the facile construction of triazole-containing molecules, which are important scaffolds in medicinal chemistry.

-

Fragment-Based Drug Discovery (FBDD): The compound can serve as a fragment for screening against biological targets. The benzyloxy and dimethylbutynyl groups present distinct pharmacophoric features that can be elaborated upon to develop more potent and selective ligands. While this specific molecule is not directly cited in drug discovery literature, related structures containing benzyloxy groups are explored as neuroprotective agents.[7]

-

Synthesis of Complex Molecules: The alkyne can be further functionalized through various reactions such as Sonogashira coupling, hydroboration-oxidation, and metal-catalyzed C-H activation, providing access to a wide array of more complex molecular architectures. The benzyl protecting group is stable under a variety of reaction conditions and can be readily removed via hydrogenolysis to reveal the primary alcohol for further derivatization.

Diagram of Potential Reaction Pathways:

Caption: Potential synthetic transformations of the title compound.

Safety and Handling

This compound is classified as harmful if swallowed (H302).[1][2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[6] It should be handled in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis is straightforward, and its unique structural motifs provide a gateway to a diverse range of more complex molecules. For researchers in drug discovery and organic synthesis, this compound represents a powerful tool for the construction of novel chemical entities with potential biological activity. The strategic combination of a reactive alkyne handle and a protected alcohol function within a sterically defined framework ensures its continued relevance in modern chemical research.

References

- 1. This compound | 1092536-54-3 [sigmaaldrich.com]

- 2. This compound | 1092536-54-3 [sigmaaldrich.com]

- 3. CAS 1092536-54-3: [[(2,2-Dimethyl-3-butyn-1-yl)oxy]methyl]… [cymitquimica.com]

- 4. Synthonix, Inc > Alkynes > 1092536-54-3 | this compound [synthonix.com]

- 5. Benzene, [[(2,2-diMethyl-3-butyn-1-yl)oxy]Methyl]- CAS 1092536-54-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. This compound 97% | CAS: 1092536-54-3 | AChemBlock [achemblock.com]

- 7. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structure Elucidation of 4-Benzyloxy-3,3-dimethylbut-1-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-3,3-dimethylbut-1-yne is a valuable chemical intermediate in organic synthesis, notable for its terminal alkyne and benzyl ether functional groups.[1] This unique combination allows for a variety of chemical transformations, making it a key building block in the development of more complex molecules, including potential pharmaceutical agents. The presence of a terminal alkyne provides a reactive handle for carbon-carbon bond formation through reactions like Sonogashira coupling, while the benzyl ether serves as a protecting group for the primary alcohol, which can be selectively removed under specific conditions.[2][3][4] A thorough and accurate structural characterization of this molecule is paramount to ensure the desired reactivity and purity in subsequent synthetic steps.

This technical guide provides an in-depth analysis of the methodologies employed to elucidate the structure of this compound. We will explore a logical workflow that integrates data from multiple spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data will be discussed in detail, offering field-proven insights for professionals in chemical research and development.

Synthesis and Purification

A common synthetic route to this compound involves the alkylation of a suitable starting material. While specific proprietary methods may vary, a plausible general approach involves the reaction of a benzyl halide with 3,3-dimethyl-3-butyn-1-ol in the presence of a strong base.

General Synthetic Protocol:

-

Deprotonation: To a solution of 3,3-dimethyl-3-butyn-1-ol in an anhydrous aprotic solvent (e.g., tetrahydrofuran), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C. This deprotonates the alcohol to form the corresponding alkoxide.

-

Alkylation: Benzyl bromide is then added to the reaction mixture. The alkoxide acts as a nucleophile, displacing the bromide in an SN2 reaction to form the benzyl ether linkage.

-

Workup and Purification: The reaction is quenched with a proton source (e.g., water or a saturated aqueous solution of ammonium chloride). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Structure Elucidation

A multi-faceted approach utilizing various spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key vibrational modes to identify are the terminal alkyne and the benzyl ether.

-

Terminal Alkyne C-H Stretch: A sharp, strong absorption band is expected in the range of 3330-3270 cm⁻¹ corresponding to the stretching vibration of the hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne.[5][6]

-

Alkyne C≡C Stretch: A weaker absorption band should appear in the region of 2260-2100 cm⁻¹ due to the carbon-carbon triple bond stretch.[5][6]

-

sp³ C-H Stretch: Absorption bands just below 3000 cm⁻¹ are indicative of the stretching vibrations of the C-H bonds in the methyl and methylene groups.

-

Aromatic C-H Stretch: Bands slightly above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations on the benzene ring.[7]

-

C-O-C Ether Stretch: A strong absorption in the fingerprint region, typically between 1200 cm⁻¹ and 1000 cm⁻¹, indicates the presence of the C-O-C ether linkage.

-

Aromatic C=C Bending: Overtone and combination bands in the 2000-1600 cm⁻¹ region and C=C stretching absorptions around 1600 and 1450 cm⁻¹ are characteristic of the benzene ring.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |

| ≡C-H Stretch | 3330-3270 | Confirms the presence of a terminal alkyne.[5][6] |

| C≡C Stretch | 2260-2100 | Indicates the carbon-carbon triple bond.[5][6] |

| sp³ C-H Stretch | < 3000 | Presence of methyl and methylene groups. |

| Aromatic C-H Stretch | > 3000 | Confirms the benzene ring.[7] |

| C-O-C Stretch | 1200-1000 | Indicates the ether functional group. |

| Aromatic C=C Bending | 1600, 1450 | Further evidence of the aromatic ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. A combination of ¹H NMR, ¹³C NMR, and DEPT experiments is crucial for a complete structural assignment.

The proton NMR spectrum will show distinct signals for each unique proton environment in the molecule.

-

Terminal Alkyne Proton (≡C-H): A singlet is expected around 2.0-3.0 ppm.

-

Benzyl Methylene Protons (-O-CH₂-Ph): A singlet integrating to two protons should appear around 4.5 ppm.

-

Aromatic Protons (-C₆H₅): A multiplet integrating to five protons will be observed in the aromatic region, typically between 7.2 and 7.4 ppm.

-

Methylene Protons (-C(CH₃)₂-CH₂-O-): A singlet integrating to two protons is expected further upfield.

-

Methyl Protons (-C(CH₃)₂-): A singlet integrating to six protons will be present, typically at the most upfield position.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| ≡C-H | 2.0-3.0 | Singlet | 1H |

| -O-CH₂-Ph | ~4.5 | Singlet | 2H |

| -C₆H₅ | 7.2-7.4 | Multiplet | 5H |

| -C(CH₃)₂-CH₂-O- | Upfield | Singlet | 2H |

| -C(CH₃)₂- | Most Upfield | Singlet | 6H |

The ¹³C NMR spectrum reveals the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are then used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[8][9][10]

-

DEPT-90: This experiment will only show signals for CH carbons.

-

DEPT-135: This experiment displays positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[8][10]

By comparing the broadband-decoupled ¹³C NMR spectrum with the DEPT spectra, each carbon signal can be definitively assigned.

| Carbon Environment | Expected Chemical Shift (δ, ppm) | DEPT-135 Signal | DEPT-90 Signal |

| ≡C-H | 65-85[11] | Positive | Positive |

| -C≡ | 70-100[11] | Absent | Absent |

| Quaternary (-C(CH₃)₂-) | Upfield | Absent | Absent |

| Methyl (-CH₃) | Most Upfield | Positive | Absent |

| Methylene (-CH₂-) | Mid-field | Negative | Absent |

| Benzyl Methylene (-O-CH₂-Ph) | Mid-field | Negative | Absent |

| Aromatic (ipso) | 130-140 | Absent | Absent |

| Aromatic (ortho, meta, para) | 127-130 | Positive | Positive |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of C₁₃H₁₆O (188.27 g/mol ).[1] The fragmentation pattern will be characteristic of a benzyl ether.

-

Molecular Ion Peak (M⁺): A peak at m/z = 188.

-

Base Peak: The most prominent fragmentation is often the cleavage of the C-O bond to form the stable benzyl cation (C₇H₇⁺) at m/z = 91. This is frequently the base peak in the spectrum.

-

Other Fragments: Loss of the benzyl group would lead to a fragment at m/z = 97. Alpha-cleavage next to the oxygen atom is also a common fragmentation pathway for ethers.[12][13][14][15]

| m/z | Proposed Fragment | Significance |

| 188 | [C₁₃H₁₆O]⁺ | Molecular Ion |

| 91 | [C₇H₇]⁺ | Benzyl cation (often the base peak) |

| 97 | [C₆H₁₃O]⁺ | Loss of benzyl group |

Integrated Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of this compound, integrating data from the different spectroscopic techniques.

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. benchchem.com [benchchem.com]

- 3. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]

- 9. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 10. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. Alkynes | OpenOChem Learn [learn.openochem.org]

- 12. youtube.com [youtube.com]

- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 14. youtube.com [youtube.com]

- 15. people.whitman.edu [people.whitman.edu]

literature review of 4-Benzyloxy-3,3-dimethylbut-1-yne synthesis

An In-depth Technical Guide to the Synthesis of 4-Benzyloxy-3,3-dimethylbut-1-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a valuable alkyne building block in organic synthesis. The document emphasizes a logical, field-proven two-step approach starting from commercially available precursors. It delves into the causality behind experimental choices, offers detailed, self-validating protocols, and is grounded in authoritative references. The primary synthesis route involves the alkynylation of pivalaldehyde to form the key intermediate, 3,3-dimethylbut-1-yn-4-ol, followed by a robust benzyl ether protection step. This guide is intended to serve as a practical resource for researchers requiring a reliable method for the gram-scale synthesis of this compound.

Strategic Approach: A Retrosynthetic Analysis

The structure of this compound lends itself to a straightforward and logical retrosynthetic disconnection. The most apparent disconnection is at the benzyl ether linkage, a common protective group for alcohols. This strategy simplifies the synthesis into two major stages: the formation of a core alcohol intermediate and its subsequent protection.

-

Disconnection of the Benzyl Ether: The C-O bond of the ether is retrosynthetically cleaved, identifying the immediate precursors as 3,3-dimethylbut-1-yn-4-ol and a suitable benzylating agent (e.g., benzyl bromide). This transformation is typically achieved via a Williamson ether synthesis[1][2].

-

Disconnection of the Propargyl Alcohol: The carbon-carbon bond between the alkyne and the alcohol-bearing carbon is disconnected. This reveals the starting materials to be pivalaldehyde (3,3-dimethylbutanal) and an acetylene anion equivalent (e.g., ethynylmagnesium bromide or lithium acetylide).

This two-step approach is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the high efficiency of the chosen reaction types.

Caption: Retrosynthetic pathway for this compound.

Synthesis of the Key Intermediate: 3,3-Dimethylbut-1-yn-4-ol

The cornerstone of this synthesis is the creation of the propargyl alcohol intermediate via the nucleophilic addition of an acetylide to an aldehyde. The significant steric hindrance from the tert-butyl group in pivalaldehyde necessitates careful control of reaction conditions to ensure a high yield.

Mechanism and Reagent Selection: Alkynylation of Pivalaldehyde

The reaction proceeds through the nucleophilic attack of a negatively charged acetylide ion on the electrophilic carbonyl carbon of pivalaldehyde. The resulting alkoxide is then protonated during an aqueous workup to yield the desired alcohol.

Choice of Acetylide Source:

-

Ethynylmagnesium Bromide: A common Grignard reagent for this transformation. It is typically prepared in situ or purchased as a solution. It offers a good balance of reactivity and handling safety.

-

Lithium Acetylide: Often prepared from acetylene gas and an organolithium reagent like n-butyllithium. It can be more reactive than its magnesium counterpart, which may be beneficial for hindered substrates like pivalaldehyde.

The following protocol utilizes ethynylmagnesium bromide, which is often preferred for its operational simplicity on a laboratory scale.

Detailed Experimental Protocol: Alkynylation

This protocol describes the addition of ethynylmagnesium bromide to pivalaldehyde.

Materials:

-

Pivalaldehyde (3,3-dimethylbutanal)

-

Ethynylmagnesium bromide (0.5 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with pivalaldehyde (1.0 eq). Anhydrous THF is added to dissolve the aldehyde.

-

Cooling: The flask is cooled to 0 °C in an ice-water bath.

-

Reagent Addition: Ethynylmagnesium bromide solution (1.1 - 1.2 eq) is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C. The slow addition is critical to control the exotherm and prevent side reactions.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

-

Quenching: The reaction is carefully quenched by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath. This step protonates the alkoxide and neutralizes the excess Grignard reagent.

-

Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether.

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 3,3-dimethylbut-1-yn-4-ol.

-

Purification: The crude product is typically a liquid that can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Final Step: Benzyl Protection via Williamson Ether Synthesis

The final step involves the conversion of the hydroxyl group of 3,3-dimethylbut-1-yn-4-ol into a benzyl ether. The Williamson ether synthesis is the most reliable and widely used method for this purpose[2][3].

Mechanism and Optimization

This reaction is a classic Sₙ2 process. A strong, non-nucleophilic base is used to deprotonate the alcohol, forming an alkoxide. This potent nucleophile then displaces a halide from benzyl bromide to form the ether linkage.

Causality Behind Experimental Choices:

-

Base: Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the reaction to completion[1]. It generates hydrogen gas as the only byproduct, which is easily removed.

-

Solvent: Anhydrous polar aprotic solvents like THF or DMF are ideal as they solvate the cation of the alkoxide salt, leaving the nucleophilic oxygen anion exposed and highly reactive.

-

Benzylating Agent: Benzyl bromide is a highly effective electrophile for this Sₙ2 reaction due to the stability of the transition state and the good leaving group ability of bromide[2].

Caption: Overall synthetic workflow from pivalaldehyde to the target molecule.

Detailed Experimental Protocol: Benzylation

Materials:

-

3,3-Dimethylbut-1-yn-4-ol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Benzyl bromide

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Hexanes, Ethyl Acetate for chromatography

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: The mineral oil from the NaH dispersion is removed by washing with anhydrous hexanes under a nitrogen atmosphere, followed by careful decantation. The resulting NaH powder is suspended in anhydrous THF in a dry, nitrogen-flushed flask at 0 °C.

-

Alkoxide Formation: A solution of 3,3-dimethylbut-1-yn-4-ol (1.0 eq) in anhydrous THF is added dropwise to the stirred NaH suspension. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour. Hydrogen gas evolution should be observed.

-

Sₙ2 Reaction: Benzyl bromide (1.1 eq) is added dropwise to the reaction mixture at room temperature. The reaction may be gently heated to reflux to ensure completion, typically monitored by TLC.

-

Workup: After cooling to room temperature, the reaction is cautiously quenched with water. The mixture is extracted with ethyl acetate.

-

Washing and Drying: The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the pure this compound as a liquid.

Alternative Benzylation Strategies

While the Williamson ether synthesis is standard, other methods can be employed, particularly if the substrate is sensitive to strongly basic conditions.

| Method | Reagents | Advantages | Disadvantages |

| Reductive Etherification | Benzaldehyde, Triethylsilane, Yb(OTf)₃ | Mild, one-pot from an aldehyde | Requires a reducing agent and catalyst[4] |

| Acid-Catalyzed | 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), TfOH | High atom economy, acid-catalyzed | Reagent is not as common[1] |

| Using Pyridinium Salts | 2-Benzyloxypyridine, Methyl Triflate, MgO | Neutral conditions for the alcohol | Requires preparation of a specific reagent[5] |

Safety Considerations

-

Pivalaldehyde: Flammable liquid and vapor. Handle in a well-ventilated fume hood.

-

Ethynylmagnesium Bromide: Flammable, reacts violently with water. Handle under an inert atmosphere.

-

Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle with extreme care under an inert atmosphere.

-

Benzyl Bromide: Lachrymator and toxic. It is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.

-

Solvents (THF, Diethyl Ether, Hexanes): Highly flammable liquids. Ensure all operations are performed away from ignition sources[6][7].

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a two-step sequence involving the alkynylation of pivalaldehyde followed by a Williamson ether synthesis for benzyl protection. This strategy leverages common, well-understood reactions and readily available starting materials, making it highly suitable for laboratory-scale production. Careful control of reaction conditions, particularly temperature and moisture, is paramount to achieving high yields. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to successfully synthesize this important chemical building block.

References

- 1. Benzyl Ethers [organic-chemistry.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. 3,3-Dimethyl-1-butanol | C6H14O | CID 12233 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-Benzyloxy-3,3-dimethylbut-1-yne

This guide provides a comprehensive overview of the key physical and chemical characteristics of 4-Benzyloxy-3,3-dimethylbut-1-yne, a valuable building block in organic synthesis. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction and Chemical Identity

This compound, with the CAS Number 1092536-54-3, is a notable organic compound characterized by the presence of a terminal alkyne, a bulky dimethyl group, and a benzyl ether moiety.[1][2][3][4][5][6][7][8][9] These structural features impart specific physical properties that are critical for its handling, reactivity, and application in complex molecular syntheses. The compound is also known by its systematic IUPAC name, (((2,2-dimethylbut-3-yn-1-yl)oxy)methyl)benzene.[1][2][5][8][9]

The molecular structure is represented by the SMILES string C#CC(C)(C)COCC1=CC=CC=C1.[5] This structure indicates a combination of rigidity from the alkyne and benzene ring, and steric hindrance from the gem-dimethyl group, which collectively influence its physical state, boiling point, and solubility.

Core Physical Properties

The fundamental physical properties of this compound are summarized in the table below. It is important to note that several of these properties are calculated values, which provide reliable estimates for experimental design.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₆O | [5][6][8][10] |

| Molecular Weight | 188.27 g/mol | [5][8][10] |

| Physical Form | Liquid | [2] |

| Boiling Point | 255.6 ± 23.0 °C at 760 mmHg (Calculated) | [1] |

| Density | 0.965 ± 0.06 g/cm³ at 20 °C (Calculated) | [1] |

| Solubility | Very slightly soluble (0.23 g/L) at 25 °C (Calculated) | [1] |

| Flash Point | 102.3 ± 18.3 °C (Calculated) | [1] |

The relatively high boiling point is consistent with its molecular weight and the presence of a polar ether group, which contributes to intermolecular dipole-dipole interactions. The low calculated solubility in water is expected due to the predominantly nonpolar hydrocarbon structure.

Spectroscopic Characterization: A Validating System

The structural integrity and purity of this compound are typically confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While specific spectra for this compound are proprietary to suppliers, the expected spectral features can be reliably predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The terminal alkyne proton (-C≡CH) would appear as a singlet in the range of δ 2.0-3.0 ppm. The two methyl groups, being equivalent, should present as a sharp singlet at approximately δ 1.2 ppm, integrating to six protons. The methylene protons adjacent to the ether oxygen (-OCH₂-) and the benzylic protons (-OCH₂Ph) would likely appear as singlets around δ 3.4 ppm and δ 4.5 ppm, respectively. The aromatic protons of the benzyl group would be observed as a multiplet in the δ 7.2-7.4 ppm region.

-

¹³C NMR: The carbon NMR spectrum would provide complementary information. The quaternary carbon of the gem-dimethyl group would be a key signal, along with the two distinct carbons of the alkyne moiety. The various carbons of the benzyl group and the methylene carbons would also have characteristic chemical shifts.

A generalized workflow for acquiring NMR data is presented below.

Caption: Generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands:

-

≡C-H stretch: A sharp, strong band around 3300 cm⁻¹ for the terminal alkyne C-H bond.

-

C≡C stretch: A weak to medium band in the region of 2100-2260 cm⁻¹ for the carbon-carbon triple bond.

-

C-H stretches: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the methyl and methylene groups, and just above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring.

-

C-O stretch: A strong band in the 1000-1300 cm⁻¹ region, characteristic of the ether linkage.

-

Aromatic C=C stretches: Several bands in the 1450-1600 cm⁻¹ region.

Handling and Storage

Given its physical properties, specific considerations for handling and storage are necessary to maintain the integrity of the compound.

-

Storage: It is recommended to store this compound in a cool environment, with temperatures between 2-8°C being typical.[2] The container should be tightly sealed and stored in a dry place to prevent moisture absorption and potential side reactions.[2]

-

Handling: Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses.[5] As the compound is a liquid with a relatively high boiling point, it has low volatility at room temperature, but should still be handled in a well-ventilated area or a fume hood.

The logical relationship between the compound's structure and its properties is illustrated in the diagram below.

Caption: Influence of structural motifs on physical properties.

Conclusion

This compound is a liquid organic compound with a well-defined set of physical properties derived from its unique molecular architecture. The provided data, including calculated values for boiling point, density, and solubility, offer a solid foundation for its application in research and development. The expected spectroscopic fingerprints serve as a reliable method for identity and purity confirmation. Proper handling and storage are essential to preserve its quality for synthetic applications.

References

- 1. CAS # 1092536-54-3, [[(2,2-Dimethyl-3-butyn-1-yl)oxy]methyl]benzene, this compound - chemBlink [chemblink.com]

- 2. This compound | 1092536-54-3 [sigmaaldrich.com]

- 3. This compound | CAS#:1092536-54-3 | Chemsrc [chemsrc.com]

- 4. 1092536-54-3|this compound|BLD Pharm [bldpharm.com]

- 5. This compound 97% | CAS: 1092536-54-3 | AChemBlock [achemblock.com]

- 6. Synthonix, Inc > Alkynes > 1092536-54-3 | this compound [synthonix.com]

- 7. This compound-India Fine Chemicals [indiafinechemicals.com]

- 8. 1092536-54-3 CAS Manufactory [m.chemicalbook.com]

- 9. This compound | 1092536-54-3 [sigmaaldrich.com]

- 10. This compound [cn.chemhifuture.com]

Navigating the Stability and Storage of 4-Benzyloxy-3,3-dimethylbut-1-yne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex organic synthesis, the integrity of starting materials and intermediates is paramount. This guide offers a comprehensive analysis of the stability and optimal storage conditions for 4-Benzyloxy-3,3-dimethylbut-1-yne, a key building block in various synthetic pathways. As Senior Application Scientists, our aim is to provide not just protocols, but a deep-seated understanding of the chemical principles governing the longevity and reactivity of this valuable compound.

Compound Profile: A Tale of Two Functional Groups

This compound (CAS: 1092536-54-3) is a liquid organic compound with the molecular formula C₁₃H₁₆O. Its structure is characterized by two key functional groups that dictate its chemical behavior: a terminal alkyne and a benzyl ether . Understanding the inherent reactivity of these two moieties is fundamental to predicting and controlling the stability of the molecule as a whole.

The terminal alkyne, with its acidic proton, is a versatile handle for carbon-carbon bond formation, notably in coupling reactions. However, this reactivity also renders it susceptible to specific degradation pathways. The benzyl ether, a common protecting group for alcohols, is generally robust but possesses its own set of chemical sensitivities that must be respected during storage and handling.

Factors Influencing Stability: A Mechanistic Perspective

The long-term stability of this compound is influenced by several environmental factors. The following sections delve into the causality behind recommended storage and handling protocols.

Temperature: The Kinetic Gatekeeper

As with most chemical compounds, temperature plays a critical role in the stability of this compound. Elevated temperatures can provide the activation energy for unwanted side reactions.

-

Polymerization/Oligomerization of the Alkyne: Terminal alkynes can undergo thermally induced polymerization or oligomerization. While this process is often slow at ambient temperatures for many alkynes, prolonged storage at elevated temperatures can lead to the formation of a complex mixture of higher molecular weight species, thereby reducing the purity of the material.

-

Ether Cleavage: While benzyl ethers are relatively stable, high temperatures in the presence of trace acidic or basic impurities can promote their cleavage.

Various suppliers recommend storing this compound at room temperature , 4°C , or in a refrigerator [1][2]. For long-term storage, refrigeration is the most prudent choice to minimize the rate of potential degradation reactions.

Atmosphere: The Oxidative Threat

The presence of oxygen is a significant concern for the stability of both the alkyne and the benzyl ether functionalities.

-

Oxidative Degradation of the Alkyne: The terminal alkyne can be susceptible to oxidative degradation, which can lead to a variety of products, including carboxylic acids via cleavage of the triple bond.

-

Oxidation of the Benzyl Ether: The benzylic position of the ether is prone to oxidation, which can lead to the formation of benzaldehyde and the corresponding alcohol. This process can be accelerated by light and the presence of metal ions.

To mitigate oxidative degradation, it is best practice to store this compound under an inert atmosphere , such as argon or nitrogen.

Light: A Catalyst for Degradation

Photochemical degradation is a potential concern, particularly for the benzyl ether moiety. UV light can promote the formation of radical species, which can initiate chain reactions leading to the cleavage of the ether bond. Therefore, it is recommended to store the compound in an amber-colored vial or to protect it from light by other means, such as wrapping the container in aluminum foil.

Chemical Incompatibilities: A Minefield of Reactivity

The dual functionality of this compound necessitates careful consideration of its chemical environment.

-

Heavy Metals and the Alkyne: A critical and potentially hazardous incompatibility of terminal alkynes is their reaction with heavy metal ions, such as silver (Ag⁺) and copper(I) (Cu⁺), to form explosive metal acetylides. Contact with these metals or their salts must be strictly avoided.

-

Strong Acids and Bases: While benzyl ethers exhibit good stability towards a range of acidic and basic conditions, they can be cleaved by strong acids[3]. Similarly, the terminal alkyne can be deprotonated by strong bases to form an acetylide anion[4]. Unless this is the desired reaction, contact with strong acids and bases should be avoided during storage.

-

Reducing Agents: The benzyl ether group is susceptible to cleavage by catalytic hydrogenolysis (e.g., H₂/Pd-C)[5][6]. Therefore, storage in the presence of reducing agents should be avoided.

-

Oxidizing Agents: As mentioned, both functional groups are susceptible to oxidation. Contact with strong oxidizing agents will lead to degradation.

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, the following protocols are recommended for the storage and handling of this compound to ensure its long-term stability and purity.

Long-Term Storage (> 6 months)

| Parameter | Recommendation | Rationale |

| Temperature | 4°C or below (refrigerated) | Minimizes the rate of all potential degradation pathways. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation of the alkyne and benzyl ether. |

| Container | Amber glass vial with a tightly sealed cap | Protects from light and prevents moisture ingress. |

| Purity | Ensure the compound is free from acidic, basic, and metallic impurities. | Impurities can catalyze decomposition. |

Short-Term Storage (Working Stock)

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature (in a cool, dark place) | Acceptable for short periods, but refrigeration is preferred. |

| Atmosphere | Tightly sealed container | Minimizes exposure to air and moisture. |

| Handling | Use clean, dry glassware and utensils. Avoid contact with heavy metals. | Prevents contamination and hazardous side reactions. |

Experimental Workflow: Handling Precautions

The following diagram illustrates a recommended workflow for handling this compound in a laboratory setting to maintain its integrity.

Caption: Recommended handling workflow for this compound.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for troubleshooting and quality control. The diagram below illustrates the primary modes of decomposition for this compound.

Caption: Potential degradation pathways for this compound.

Conclusion

The stability of this compound is intrinsically linked to the chemical properties of its terminal alkyne and benzyl ether functionalities. By controlling the storage temperature, atmosphere, and exposure to light, and by being mindful of its chemical incompatibilities, researchers can ensure the long-term integrity of this versatile building block. The protocols and mechanistic insights provided in this guide are designed to empower scientists to make informed decisions in their daily laboratory practices, ultimately contributing to the success of their research and development endeavors.

References

An In-depth Technical Guide to the Reactivity of the Terminal Alkyne in 4-Benzyloxy-3,3-dimethylbut-1-yne

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxy-3,3-dimethylbut-1-yne is a versatile synthetic intermediate whose utility is centered on the reactivity of its terminal alkyne.[1] The molecule's unique structural features—a sterically demanding gem-dimethyl group adjacent to a benzyloxy-protected primary alcohol—impart a distinct reactivity profile that is critical for its application in complex molecular synthesis. This guide provides a comprehensive analysis of the alkyne's core reactions, including deprotonation, metal-catalyzed cross-couplings, and cycloadditions. We will explore the mechanistic underpinnings of these transformations, the causal effects of the molecule's steric and electronic properties, and provide field-proven protocols for its practical application in research and pharmaceutical development.

Structural Analysis and a Priori Reactivity Considerations

The reactivity of this compound is a direct consequence of its molecular architecture. Three key features govern its chemical behavior:

-

The Terminal Alkyne: The C-H bond of a terminal alkyne is notably acidic (pKa ≈ 25) due to the high s-character of the sp-hybridized carbon atom. This acidity allows for facile deprotonation to form a potent carbon nucleophile, the acetylide anion, which is the gateway to a vast array of carbon-carbon bond-forming reactions.

-

The Gem-Dimethyl Group: Positioned at the propargylic position, the two methyl groups introduce significant steric hindrance around the reaction center.[2][3] This bulk can impede the approach of reagents, influencing reaction rates and sometimes necessitating modified catalytic systems or more forcing conditions compared to less hindered alkynes.[4][5] This steric shielding is a critical factor in experimental design. Kinetically, this arrangement can also favor certain intramolecular reactions, a phenomenon known as the Thorpe-Ingold effect, by restricting bond rotations and pre-organizing the molecule for cyclization.[6][7][8][9]

-

The Benzyloxy (Bn) Group: This moiety serves as a robust and sterically bulky protecting group for the primary alcohol. It is generally stable to a wide range of reaction conditions used to modify the alkyne, including organometallic reagents and transition metal catalysts. Its presence is crucial for preventing unwanted side reactions at the hydroxyl group and enhancing the molecule's solubility in common organic solvents.

These features combine to make this compound a valuable building block, particularly in the synthesis of complex molecules where precise control of reactivity and stereochemistry is paramount.[10][11]

Core Transformations of the Alkyne Terminus

The terminal alkyne is the primary site of reactivity, enabling a host of synthetic transformations.

Deprotonation and Acetylide Formation

The most fundamental reaction is the deprotonation of the terminal alkyne to form a metal acetylide. This transformation converts the weakly acidic alkyne into a powerful nucleophile capable of reacting with a wide range of electrophiles.

Causality of Reagent Choice: The choice of base is dictated by the need for a reagent with a pKa significantly higher than that of the alkyne to ensure complete and irreversible deprotonation. Strong organometallic bases like n-butyllithium (n-BuLi) or Grignard reagents are ideal for this purpose. The resulting lithium or magnesium acetylide can then be used in subsequent reactions.

Caption: Formation of a lithium acetylide intermediate.

Experimental Protocol: Generation of Lithium Acetylide

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Addition of Alkyne: Add this compound (1.0 eq) to the cooled THF.

-

Deprotonation: Add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise via syringe.

-

Stirring: Stir the resulting solution at -78 °C for 30-60 minutes. The reaction mixture is now ready for the addition of an electrophile.

Trustworthiness: This protocol is self-validating. The use of anhydrous solvent and an inert atmosphere prevents quenching of the highly reactive organolithium base and the resulting acetylide. The low temperature (-78 °C) prevents side reactions and ensures controlled deprotonation.

Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful and widely used method for forming C(sp)-C(sp²) bonds by coupling a terminal alkyne with an aryl or vinyl halide.[12] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[13]

Mechanistic Insight: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the halide to a Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the product. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne.[13] The steric bulk of the gem-dimethyl group in this compound can influence the rate of the transmetalation and reductive elimination steps, sometimes requiring more active catalysts or longer reaction times.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.[13]

Experimental Protocol: Sonogashira Coupling

-

Setup: To a suitable flask, add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and copper(I) iodide (CuI) (0.04-0.10 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen).

-

Solvent and Base: Add an appropriate solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine, 2-5 eq).

-

Alkyne Addition: Add this compound (1.1-1.2 eq) to the mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), filter through a pad of celite to remove catalyst residues, wash with aqueous solutions (e.g., saturated NH₄Cl, brine), dry the organic layer, and concentrate.

-

Purification: Purify the crude product by column chromatography.

| Parameter | Recommended Condition | Rationale |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂/ligand | Provides the active Pd(0) species for the catalytic cycle. |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Facilitates the formation of the copper acetylide for efficient transmetalation.[13] |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Acts as a scavenger for the HX produced and aids in the deprotonation of the alkyne. |

| Solvent | THF, DMF, Acetonitrile | Must be able to dissolve all reactants and reagents. |

| Temperature | Room Temperature to 60 °C | Mild conditions are generally sufficient, preserving sensitive functional groups.[12] |

Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential "click" reaction, known for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups.[14][15] It provides a straightforward route to 1,2,3-triazoles.

Causality of the Method: This reaction is exceptionally reliable because it has a very high thermodynamic driving force and proceeds via a mechanism that avoids common side reactions.[16] The reaction specifically yields the 1,4-disubstituted triazole regioisomer, which is a key advantage over the thermal, uncatalyzed version that often produces mixtures.[14] The stability of the alkyne and azide functional groups makes this reaction ideal for bioconjugation and materials science.[15]

Caption: General workflow for a CuAAC "Click" reaction.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition

-

Preparation: In a vial, dissolve the organic azide (1.0 eq) and this compound (1.0 eq) in a suitable solvent mixture, typically t-butanol and water (1:1).

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 eq) and an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq).

-

Initiation: Add the sodium ascorbate solution to the reaction mixture, followed immediately by the copper(II) sulfate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

-

Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.

-

Workup: Upon completion, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate.

-

Purification: The product can often be isolated in high purity without chromatography, but it can be purified further if necessary.

Applications in Drug Discovery and Development

The unique structural and reactivity profile of this compound and its derivatives makes it a valuable synthon in medicinal chemistry.

-

Scaffold for 5-Lipoxygenase (5-LOX) Inhibitors: Research has demonstrated the design and synthesis of 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives as potent inhibitors of 5-Lipoxygenase, an enzyme implicated in inflammatory disorders.[11][17] The core structure derived from this alkyne serves as a rigid scaffold to position pharmacophoric groups within the enzyme's active site.[17]

-

Building Block for Complex Molecules: The ability to undergo reliable C-C bond-forming reactions like the Sonogashira coupling allows for the incorporation of the benzyloxy-3,3-dimethylbutynyl moiety into more complex molecular frameworks. This is particularly useful in creating intermediates for larger drug molecules, where the steric bulk can be used to control conformation or interact with specific hydrophobic pockets in a biological target.

-

Bioorthogonal Chemistry: The terminal alkyne is a key functional group for click chemistry, a powerful tool in drug discovery for target identification and validation.[16] A derivative of this molecule could be incorporated into a bioactive compound to serve as a chemical handle, allowing it to be "clicked" onto a reporter tag (like a fluorophore or biotin) within a complex biological system.[18]

Conclusion

This compound is a specialized chemical building block whose reactivity is dominated by its terminal alkyne, yet significantly modulated by the adjacent gem-dimethyl and benzyloxy groups. The acidity of the alkyne proton provides access to powerful nucleophilic acetylides, while its participation in robust transition-metal-catalyzed reactions like the Sonogashira coupling and CuAAC cycloaddition enables the reliable construction of complex molecular architectures. A thorough understanding of the steric hindrance imparted by the quaternary center is essential for optimizing reaction conditions and achieving high yields. These predictable and versatile reactivity patterns have established this compound as a valuable tool for professionals in organic synthesis and drug development.

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. reddit.com [reddit.com]

- 4. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Absence of the Thorpe–Ingold Effect by gem-Diphenyl Groups in Ring-Closing Enyne Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Structure based drug design, synthesis and evaluation of 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives as 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Click Chemistry [organic-chemistry.org]

- 15. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 16. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Topics (Click Chemistry) | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

Methodological & Application

The Strategic Application of 4-Benzyloxy-3,3-dimethylbut-1-yne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduction: Navigating Steric Hindrance in Click Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures due to its high efficiency, selectivity, and biocompatibility.[1][2] This reaction facilitates the formation of a stable 1,2,3-triazole linkage from a terminal alkyne and an azide, providing a robust tool for drug discovery, bioconjugation, and materials science.[3] However, the efficiency of the CuAAC reaction can be significantly influenced by the steric environment of the reactants.[4]

This application note delves into the strategic use of 4-Benzyloxy-3,3-dimethylbut-1-yne , a sterically hindered terminal alkyne, in CuAAC reactions. The presence of a gem-dimethyl group adjacent to the reactive alkyne presents unique challenges and opportunities. Understanding and overcoming these steric effects are crucial for researchers aiming to incorporate this valuable building block into their synthetic strategies. The benzyloxy group also offers a stable protecting group for a primary alcohol, which can be deprotected in later synthetic steps for further functionalization.

Causality Behind Experimental Choices: Overcoming the Steric Challenge

The gem-dimethyl group in this compound introduces significant steric bulk near the reaction center. This can impede the approach of the azide and the copper catalyst, potentially leading to slower reaction rates compared to less hindered alkynes.[5][6] To counteract this, several key experimental parameters must be carefully considered and optimized.

1. Catalyst and Ligand Selection:

The choice of the copper source and, more critically, the stabilizing ligand is paramount. While various copper(I) sources can be used, the in situ reduction of a copper(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate is a common and convenient method.

For sterically demanding reactions, the ligand's role extends beyond simply protecting the copper(I) from oxidation. A well-chosen ligand can actively promote the reaction by tuning the catalyst's electronic properties and steric profile. Highly donating polydentate nitrogen ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are often employed to enhance the catalytic activity.[][8] These ligands can help to stabilize the copper-acetylide intermediate and facilitate the subsequent cycloaddition with the azide.

2. Solvent and Temperature:

The choice of solvent can significantly impact reaction rates. While CuAAC reactions are famously tolerant of various solvents, including water, for sterically hindered substrates, a solvent system that ensures the solubility of all reactants and the catalyst complex is crucial.[9] A mixture of a polar aprotic solvent like DMSO or THF with water can be advantageous. Increased temperatures can also be employed to overcome the activation energy barrier imposed by steric hindrance, though this must be balanced against the potential for side reactions or degradation of sensitive substrates.